molecular formula C8H18N2O B14057424 (S)-2-Amino-N,N-diethyl-butyramide

(S)-2-Amino-N,N-diethyl-butyramide

Cat. No.: B14057424
M. Wt: 158.24 g/mol
InChI Key: WXYGMIMPKDAELC-UHFFFAOYSA-N
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Description

(S)-2-Amino-N,N-diethyl-butyramide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by an amino group and a butyramide backbone, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N,N-diethyl-butyramide typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-aminobutyric acid, a chiral precursor.

    Amidation Reaction: The amino group of (S)-2-aminobutyric acid is protected, and the carboxyl group is activated using reagents like carbodiimides.

    Amine Introduction: N,N-diethylamine is introduced to form the amide bond, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using engineered strains of microorganisms like Saccharomyces cerevisiae. These microorganisms can be genetically modified to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N,N-diethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-2-Amino-N,N-diethyl-butyramide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N,N-diethyl-butyramide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminobutyric acid: A precursor in the synthesis of (S)-2-Amino-N,N-diethyl-butyramide.

    N,N-Diethyl-2-aminoethanol: Shares structural similarities but differs in the backbone structure.

    N,N-Diethyl-2-aminoacetamide: Similar functional groups but different carbon chain length.

Uniqueness

This compound stands out due to its chiral nature and specific functional groups, making it a valuable compound for asymmetric synthesis and various biological applications .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-N,N-diethylbutanamide

InChI

InChI=1S/C8H18N2O/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6,9H2,1-3H3

InChI Key

WXYGMIMPKDAELC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(CC)CC)N

Origin of Product

United States

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